

Application Notes and Protocols for Interleukin-18 (IL-18) Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily. It plays a critical role in both innate and adaptive immune responses by inducing the production of interferon-gamma (IFN-y) and other cytokines.[1][2] The biological activity of IL-18 is tightly regulated by its interaction with the IL-18 receptor (IL-18R) complex and its natural inhibitor, the IL-18 binding protein (IL-18BP).[2][3] Understanding the binding kinetics and affinity of these interactions is crucial for the development of therapeutics targeting IL-18-mediated inflammatory diseases. These application notes provide an overview of the principles and protocols for performing IL-18 protein binding assays.

Principle of IL-18 Protein Binding

The biological effects of IL-18 are initiated by its binding to a heterodimeric receptor complex composed of IL-18 receptor α (IL-18R α) and IL-18 receptor β (IL-18R β).[4] IL-18BP, a secreted protein, acts as a high-affinity decoy receptor, binding to IL-18 and preventing its interaction with the IL-18R complex, thereby neutralizing its activity.[3][4] Protein binding assays for IL-18 are designed to quantify the interaction between IL-18 and its binding partners, providing valuable data on binding affinity, kinetics, and specificity.

Quantitative Data Summary



The following table summarizes key binding parameters for IL-18 and its binding partners as reported in the literature.

Interacting Proteins	Binding Affinity (Kd)	Key Characteristics
IL-18 and IL-18BP	~400 pM[2][4]	High-affinity interaction, forming a stable complex that neutralizes IL-18 activity.[3]
IL-18 and IL-18Rα	Low Affinity	IL-18 first binds to IL-18Rα.
IL-18/IL-18Rα and IL-18Rβ	High Affinity	The initial complex recruits IL- 18Rβ to form a high-affinity signaling complex.[4]

Experimental Protocols Solid-Phase Immunoassay for IL-18 and IL-18BP Binding

This protocol describes a common method to quantify the binding of IL-18 to IL-18BP using an enzyme-linked immunosorbent assay (ELISA) format.

Materials:

- Recombinant human IL-18
- Recombinant human IL-18BP
- High-binding 96-well microplates
- Coating Buffer (e.g., PBS, pH 7.4)
- Blocking Buffer (e.g., PBS with 1% BSA)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Anti-IL-18 antibody conjugated to an enzyme (e.g., HRP)
- Substrate for the enzyme (e.g., TMB)



- Stop Solution (e.g., 2N H₂SO₄)
- Plate reader

Protocol:

- Coating: Dilute recombinant human IL-18BP to a concentration of 1-10 μg/mL in Coating Buffer. Add 100 μL of the diluted IL-18BP to each well of a 96-well microplate. Incubate overnight at 4°C.
- Washing: Discard the coating solution and wash the plate three times with 200 μL of Wash Buffer per well.
- Blocking: Add 200 μL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
- Washing: Wash the plate three times with Wash Buffer.
- IL-18 Incubation: Prepare serial dilutions of recombinant human IL-18 in Blocking Buffer. Add 100 μL of each dilution to the appropriate wells. Include wells with Blocking Buffer only as a negative control. Incubate for 2 hours at room temperature.
- Washing: Wash the plate three times with Wash Buffer.
- Antibody Incubation: Add 100 μL of the enzyme-conjugated anti-IL-18 antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with Wash Buffer.
- Detection: Add 100 μ L of the enzyme substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
- Stopping the Reaction: Add 50 μL of Stop Solution to each well to stop the reaction.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB with an HRP conjugate) using a microplate reader.



 Data Analysis: Plot the absorbance values against the concentration of IL-18 to generate a binding curve. The dissociation constant (Kd) can be determined by non-linear regression analysis.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic data (association and dissociation rates).

Materials:

- SPR instrument and sensor chips (e.g., CM5 chip)
- Recombinant human IL-18
- Recombinant human IL-18BP
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running Buffer (e.g., HBS-EP+)

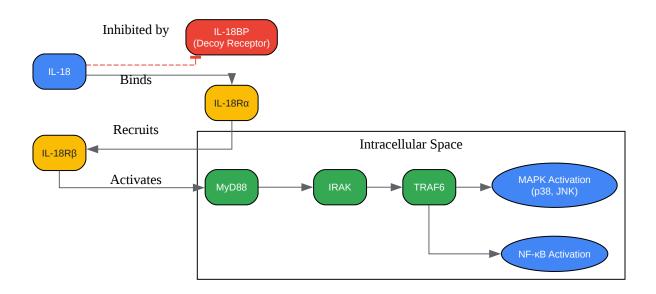
Protocol:

- Ligand Immobilization: Immobilize recombinant human IL-18BP onto the surface of a sensor chip via amine coupling according to the manufacturer's instructions. Briefly, activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS, inject the IL-18BP solution, and then deactivate any remaining active groups with ethanolamine. A reference flow cell should be prepared in the same way but without the protein.
- Analyte Injection: Prepare a series of dilutions of recombinant human IL-18 in Running Buffer.
- Binding Measurement: Inject the IL-18 dilutions over the sensor chip surface at a constant flow rate. The binding of IL-18 to the immobilized IL-18BP will cause a change in the refractive index, which is measured in real-time as a response unit (RU).
- Dissociation: After the association phase, inject Running Buffer over the chip to monitor the dissociation of the IL-18/IL-18BP complex.



- Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound IL-18 and prepare the surface for the next injection.
- Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

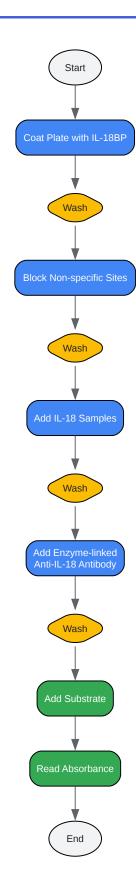
Visualizations



Click to download full resolution via product page

Caption: IL-18 Signaling Pathway and Inhibition by IL-18BP.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A comprehensive pathway map of IL-18-mediated signalling PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interleukin-18 and IL-18 Binding Protein [frontiersin.org]
- 3. IL-18 Binding Protein—Producing Cells Attenuate Anemia in Murine Macrophage Activation Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-18 binding protein increases spontaneous and IL-1-induced prostaglandin production via inhibition of IFN-y PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Interleukin-18 (IL-18) Protein Binding Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383421#cm-10-18-for-protein-binding-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com